Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate
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Overview
Description
Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the following steps:
Bromination: The starting material, phenylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at specific positions on the furan ring.
Acylation: The brominated furan derivative undergoes acylation with an appropriate acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.
Esterification: The final step involves the esterification of the acylated product with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted furan derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Furan-2,3-dione derivatives.
Scientific Research Applications
Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonyl group play crucial roles in its reactivity and binding affinity. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-5-phenylisoxazole-3-carboxylate: This compound shares structural similarities with Methyl (4-bromo-5-(4-bromophenyl)-3-oxo-2(3H)-furanylidene)acetate but has an isoxazole ring instead of a furan ring.
Methyl 4-bromo-5-phenylfuran-2-carboxylate: This compound is similar but lacks the additional bromine atom on the phenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its dual bromine substitution and carbonyl group make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
139266-40-3 |
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Molecular Formula |
C13H8Br2O4 |
Molecular Weight |
388.01 g/mol |
IUPAC Name |
methyl (2E)-2-[4-bromo-5-(4-bromophenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C13H8Br2O4/c1-18-10(16)6-9-12(17)11(15)13(19-9)7-2-4-8(14)5-3-7/h2-6H,1H3/b9-6+ |
InChI Key |
LCTJQDQRNLRXMB-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)C(=C(O1)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
COC(=O)C=C1C(=O)C(=C(O1)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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